molecular formula C8H16N2O2 B14761516 (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine CAS No. 1844-13-9

(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine

Cat. No.: B14761516
CAS No.: 1844-13-9
M. Wt: 172.22 g/mol
InChI Key: QWZWEPGZEVKURL-FIFLTTCUSA-N
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Description

(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound features a hydroxyimino group and a hydroxylamine group, making it a versatile reagent in various chemical reactions. It is often used in organic synthesis and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine typically involves the reaction of nitromethane with hydroxylamine under acidic conditions. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize side reactions. The use of homogeneous synthesis systems has been shown to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines .

Mechanism of Action

The mechanism of action of (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine involves its reactivity with various molecular targets. The hydroxyimino group can form covalent bonds with nucleophiles, while the hydroxylamine group can participate in redox reactions. These interactions enable the compound to modify proteins, nucleic acids, and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine is unique due to its dual functional groups, which provide a combination of reactivity not found in simpler compounds like hydroxylamine hydrochloride or nitroso compounds. This dual functionality allows for more versatile applications in synthesis and research .

Properties

CAS No.

1844-13-9

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine

InChI

InChI=1S/C8H16N2O2/c1-3-4-5-6-8(10-12)7(2)9-11/h11-12H,3-6H2,1-2H3/b9-7+,10-8+

InChI Key

QWZWEPGZEVKURL-FIFLTTCUSA-N

Isomeric SMILES

CCCCC/C(=N\O)/C(=N/O)/C

Canonical SMILES

CCCCCC(=NO)C(=NO)C

Origin of Product

United States

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